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Tin(IV) tert-butoxide

Chemical Vapor Deposition High-k Dielectrics Thin Film Composition

Tin(IV) tert-butoxide (Sn(OtBu)₄) is a high-purity (≥99.99% trace metals) organotin precursor engineered for specification-driven thin-film fabrication. Unlike Ti or Zr alkoxides, it delivers thermally stable Sn incorporation over a 400–550°C CVD window, enabling precise stoichiometric control in multi-metal oxides such as ZTT high-k dielectrics. On hydroxylated Ti surfaces, it forms robust [Ti]–[O]₃–Sn(OtBu) interfacial species stable to 500 K—unattainable with the Zr analog. It also initiates living ring-opening polymerization of lactones for narrow-Ð polyesters and provides isolated Sn(IV) sites in zeolite Beta catalysts. Moisture-sensitive low-melting solid; supplied under inert atmosphere.

Molecular Formula C16H36O4Sn
Molecular Weight 411.16
CAS No. 151861-56-2
Cat. No. B1146346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(IV) tert-butoxide
CAS151861-56-2
Molecular FormulaC16H36O4Sn
Molecular Weight411.16
Structural Identifiers
SMILESCC(C)(C)O[Sn](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C
InChIInChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(IV) tert-butoxide (CAS 151861-56-2) Procurement Guide: Properties, Purity, and Precursor Applications


Tin(IV) tert-butoxide (Sn(OtBu)₄) is a homoleptic organotin alkoxide characterized by four bulky tert-butoxide ligands coordinated to a tin(IV) center. It is commercially available as a low-melting solid (mp 40–44 °C) with high sensitivity to moisture, requiring storage under inert atmosphere . The compound serves primarily as a volatile, high-purity precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tin-containing oxide thin films, as well as a catalyst in polymerization and materials synthesis [1]. Its procurement value hinges on precise stoichiometric control in multi-metal oxide systems and a defined commercial purity specification of ≥99.99% trace metals basis .

Why Tin(IV) tert-butoxide Cannot Be Casually Substituted: Key Differentiation Drivers


Substituting Tin(IV) tert-butoxide with a seemingly analogous metal alkoxide—such as a titanium, zirconium, or hafnium tert-butoxide—introduces quantifiable deviations in deposition behavior, surface reactivity, and final material composition that can fundamentally alter thin-film properties. While all Group 4 alkoxides share the tert-butoxide ligand, the central metal dictates the precursor's volatility, thermal decomposition pathway, and, critically, the relative incorporation rate of cations into a growing oxide film during CVD. Direct comparative studies reveal that tin, zirconium, and titanium tert-butoxides exhibit markedly different temperature-dependent deposition kinetics, precluding simple molar substitution [1][2]. Furthermore, their surface chemistry on technologically relevant oxide substrates diverges sharply, leading to distinct surface organometallic species with varying thermal stabilities [3]. These differences are not academic; they translate directly into the ability to achieve a targeted multi-component oxide composition or a desired interfacial structure. Selecting the correct alkoxide is therefore a prerequisite for reproducible, specification-driven materials fabrication.

Tin(IV) tert-butoxide Quantitative Differentiation Evidence: Head-to-Head Data vs. Zr, Ti, and Alkoxide Analogs


Relative Cation Incorporation in CVD: Sn vs. Zr vs. Ti Precursor Behavior

In the CVD of zirconium tin titanate (ZTT) high-k dielectric films using a mixed precursor solution of zirconium tert-butoxide, tin tert-butoxide, and titanium tert-butoxide, the tin content in the deposited film remained relatively constant across a deposition temperature range of 400–550 °C. In contrast, the zirconium content decreased with increasing temperature, while the titanium content increased. This demonstrates that tin tert-butoxide exhibits a distinct, more thermally stable incorporation profile compared to its zirconium and titanium analogs, enabling more predictable film stoichiometry control during process temperature optimization [1].

Chemical Vapor Deposition High-k Dielectrics Thin Film Composition

Surface Organometallic Chemistry on Titanium: Sn(OtBu)₄ vs. Zr(OtBu)₄ Reactivity

Under ultrahigh vacuum (UHV) conditions, tetra(tert-butoxy)tin (Sn(OtBu)₄) and tetra(tert-butoxy)zirconium (Zr(OtBu)₄) exhibit fundamentally different reactions with hydroxylated titanium surfaces. While Zr(OtBu)₄ yields only a single surface-bound species, [Ti]–[O]–Zr(OtBu)₃, Sn(OtBu)₄ produces a complete, thermally developed set of surface tin alkoxides: [Ti]–[O]–Sn(OtBu)₃ (formed at lower temperatures), [Ti]–[O]₂–Sn(OtBu)₂, and ultimately [Ti]–[O]₃–Sn(OtBu) which forms at ca. 400 K and remains stable up to ca. 500 K. This contrasts with the limited product distribution observed for Zr(OtBu)₄ [1].

Surface Chemistry Organometallic Chemical Vapor Deposition Interface Engineering

Kinetics of CO₂ Activation: Sn(II) tert-butoxide vs. Sn(II) isopropoxide

A study on CO₂ activation by divalent tin alkoxide complexes provides a direct kinetic comparison between tert-butoxide and isopropoxide ligands. The reaction half-life (t₁/₂) for the tin tert-butoxide complex (2c) was determined to be 150 minutes, representing significantly slower kinetics compared to the tin isopropoxide complex (t₁/₂ = 5 minutes). The tin sec-butoxide analog exhibited an intermediate half-life of 15 minutes [1]. This demonstrates that the bulkier tert-butoxide ligand imposes a substantial steric barrier, drastically altering the reaction rate.

Carbon Dioxide Utilization Reaction Kinetics Ligand Steric Effects

Ring-Opening Polymerization (ROP) Activity: Sn(OtBu)₄ vs. Sn(II) Octoate

In the ring-opening polymerization of ε-caprolactone, kinetic profiles indicated that the widely used catalyst Sn(II) octoate ([Sn(Oct)₂]) outperformed tetrakis Sn(IV) alkoxides including Sn(OtBu)₄ in terms of overall polymerization rate. However, under optimized conditions, the use of Sn(OtBu)₄ and related Sn(IV) alkoxides afforded high-molecular weight products with superior molecular weight control, a characteristic of living polymerization behavior [1].

Polymer Chemistry Ring-Opening Polymerization Initiator Comparison

Tin(IV) tert-butoxide Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Precision CVD of Multi-Cation Oxide Films (e.g., ZTT High-k Dielectrics)

This scenario leverages the distinct, thermally stable incorporation profile of tin from Sn(OtBu)₄ relative to zirconium and titanium tert-butoxides [1]. In the CVD of zirconium tin titanate (ZTT), the tin content remains constant over a 400–550 °C deposition window while the Zr/Ti ratio changes. This allows process engineers to optimize deposition temperature for film morphology or other properties without perturbing the critical tin fraction, enabling reliable fabrication of high-k dielectric layers with precisely controlled stoichiometry.

Engineering Thermally Robust Interfacial Tin Oxide Layers on Titanium Substrates

For applications demanding a thermally stable and chemically well-defined tin-containing interface on titanium—such as in composite materials, sensors, or catalysis—Sn(OtBu)₄ offers a unique advantage. Its reaction with hydroxylated titanium yields a series of surface organometallic species culminating in a [Ti]–[O]₃–Sn(OtBu) species that is stable to 500 K, a behavior not observed with the analogous zirconium tert-butoxide precursor [2]. This enables the creation of robust, covalently bound interfacial layers that can withstand subsequent high-temperature processing steps.

Controlled Synthesis of High-Molecular-Weight Polyesters via Living ROP

When the synthetic goal is the production of well-defined, high-molecular-weight polyesters (e.g., polylactones or polylactides) with narrow dispersity, Sn(OtBu)₄ is the preferred initiator over faster alternatives like Sn(II) octoate [3]. Although its initiation is slower, Sn(OtBu)₄ can facilitate a living polymerization mechanism under optimized conditions, providing polymer chemists with superior control over chain length and end-group fidelity, which is essential for synthesizing advanced block copolymers and functional macromolecules.

Synthesis of Framework-Sn Zeolites (Sn-Beta) for Biomass Conversion Catalysis

Sn(OtBu)₄ serves as a critical organotin precursor for the hydrothermal or post-synthetic incorporation of isolated Sn(IV) sites into the framework of zeolite Beta [4]. The resulting Sn-Beta catalysts are highly active and selective for reactions like the isomerization of glucose to fructose or the ring-opening of epoxides with alcohols. The use of a well-defined, high-purity molecular precursor like Sn(OtBu)₄ ensures reproducible incorporation of active Sn sites, minimizing the formation of inactive bulk SnO₂ phases, which is a common challenge when using alternative tin sources.

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